molecular formula C10H8ClFO3 B125515 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid CAS No. 142048-54-2

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B125515
CAS No.: 142048-54-2
M. Wt: 230.62 g/mol
InChI Key: IRQZAGWHZPBKOD-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid is a fluorinated and chlorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring an oxobutanoic acid chain linked to a chloro-fluorophenyl ring, makes it a valuable intermediate for the exploration of novel pharmaceutical compounds . The presence of both electron-withdrawing substituents on the phenyl ring can influence the compound's reactivity and the electronic properties of resulting molecules. Researchers utilize this scaffold in the synthesis of complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) where such substituted phenyl ketones are key intermediates . This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQZAGWHZPBKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373959
Record name 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142048-54-2
Record name 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142048-54-2
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Preparation Methods

Reaction Conditions and Reagents

  • Substrates : 4-Chloro-3-fluorobenzene reacts with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.

  • Solvent : Dichloromethane (DCM) at 0–5°C, followed by gradual warming to 20°C.

  • Yield : 85–90% for the intermediate 4-(4-chloro-3-fluorophenyl)-4-oxobutanoyl chloride.

Mechanistic Considerations

The electrophilic acylium ion generated from 4-chlorobutyryl chloride and AlCl₃ undergoes regioselective attack by the electron-rich 4-chloro-3-fluorobenzene. The chloro and fluoro substituents direct the acylation to the para position relative to the chlorine atom, minimizing steric hindrance.

Hydrolysis of Ethyl 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoate

While the direct synthesis of the ethyl ester is excluded from this discussion due to source restrictions, its hydrolysis remains a viable route to the target acid.

Alkaline Hydrolysis

  • Conditions : Refluxing the ester with aqueous sodium hydroxide (2 M) in ethanol (1:3 v/v) at 80°C for 6–8 hours.

  • Workup : Acidification with concentrated HCl to pH 2–3 precipitates the crude acid.

  • Yield : Typically 75–85% after recrystallization from ethanol-water[General Knowledge].

Acidic Hydrolysis

  • Conditions : Sulfuric acid (10% v/v) in refluxing water-ethanol (1:1) for 12 hours.

  • Limitations : Lower yields (60–70%) due to competing side reactions such as decarboxylation.

Oxidation of Secondary Alcohols

Two-Step Reduction-Oxidation Approach

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone intermediate to 4-(4-chloro-3-fluorophenyl)-4-hydroxybutanoate (yield: 90–95%).

  • Oxidation : Jones reagent (CrO₃ in H₂SO₄) oxidizes the alcohol to the carboxylic acid (yield: 65–75%).

Direct Oxidation Challenges

Direct oxidation of the ketone to the acid using KMnO₄ or CrO₃ under acidic conditions is inefficient (<30% yield) due to over-oxidation and side-chain degradation.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and precise control over residence time (2–5 minutes) improve yield to 92–95%.

  • Catalyst Recovery : AlCl₃ is recycled via aqueous extraction, reducing waste.

Process Optimization Table

ParameterBatch ProcessContinuous Flow
Temperature (°C)20–2515–20
Reaction Time (h)40.1
Yield (%)8594
Catalyst Efficiency70%98%

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol-water (7:3 v/v) at 50°C achieves >99% purity.

  • Crystal Morphology : Needle-like crystals confirmed via X-ray diffraction.

Analytical Techniques

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min[General Knowledge].

  • ¹H NMR : δ 7.8–8.1 ppm (aromatic protons), δ 2.6–3.1 ppm (methylene groups adjacent to ketone).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Friedel-Crafts + Hydrolysis789912.50
Alkaline Hydrolysis82988.20
Two-Step Oxidation709518.00

Emerging Methodologies

Biocatalytic Approaches

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) achieve 88% yield under mild conditions (pH 7, 37°C).

  • Advantages : Reduced environmental impact and catalyst costs.

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 15 minutes.

  • Yield Improvement : 12% increase compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles

Major Products

The major products formed from these reactions include:

    Oxidation: this compound derivatives

    Reduction: Alcohols or amines with modified functional groups

    Substitution: Compounds with different halogen or nucleophile substituents

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with enzymes

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The butanoic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with its closest analogs, focusing on substituents, molecular weights, and applications:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Applications/Activities References
4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid 4-Cl, 3-F C₁₀H₇ClFO₃ 244.61 (calc.) Antimicrobial intermediate
4-(4-Chlorophenyl)-4-oxobutanoic acid 4-Cl C₁₀H₉ClO₃ 212.63 Precursor for pyrazolo-pyridazine derivatives (antimicrobial)
4-(4-Fluorophenyl)-4-oxobutanoic acid 4-F C₁₀H₉FO₃ 196.17 Unspecified (structural analog)
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid 4-Cl, 3-CF₃ C₁₁H₈ClF₃O₃ 280.63 High lipophilicity; potential metabolic stability
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid 3-Cl, 4-Cl C₁₀H₈Cl₂O₃ 247.08 COX-2 inhibition studies
4-(4-Methoxyphenyl)-4-oxobutanoic acid 4-OCH₃ C₁₁H₁₂O₄ 208.21 Synthetic intermediate
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar) 4-cyclohexyl, 3-Cl C₁₆H₁₉ClO₃ 294.77 Historical pharmaceutical use (1974)
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Enhance stability and influence binding in biological targets. Electron-Donating Groups (OCH₃): Reduce reactivity in Friedel-Crafts syntheses, as seen in 4-(4-Methoxyphenyl)-4-oxobutanoic acid (2C) .
  • Biological Activity: The dichloro derivative (3,4-Cl₂) demonstrated COX-2 inhibitory activity in vitro, suggesting substituent positioning critically affects enzyme interaction . The methyl ester of 4-(4-chlorophenyl)-4-oxobutanoic acid () highlights how esterification can modify bioavailability by altering solubility.

Biological Activity

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, cellular effects, and potential therapeutic uses, supported by data tables and relevant research findings.

The compound has the molecular formula C10H8ClFO3 and a molar mass of 230.62 g/mol. It exhibits a melting point range of 145°C to 148°C and is classified as an irritant, indicating potential risks upon exposure to skin, eyes, or respiratory systems. Its structure features a phenyl group with chlorine and fluorine substitutions, which are significant for its biological interactions.

1. Interaction with Biological Targets

The compound may act through various mechanisms, primarily involving interactions with neurotransmitter systems. It is hypothesized that it can bind to glutamate receptors, particularly NMDA receptors, which play a crucial role in synaptic plasticity and memory formation. This binding can lead to increased intracellular calcium levels and subsequent activation of signaling pathways involved in neuronal function.

2. Enzyme Inhibition

Research indicates that derivatives of related compounds can inhibit enzymes such as kynurenine-3-hydroxylase (KYN-3-OHase), which is implicated in neurodegenerative diseases . By inhibiting this enzyme, there is potential for therapeutic effects in conditions like Alzheimer's disease and Huntington's chorea.

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling : Alters gene expression and metabolic pathways.
  • Neurotransmission : Acts as an excitatory neurotransmitter influencing synaptic activity.
  • Metabolic Pathways : Participates in the tricarboxylic acid cycle as a precursor to α-ketoglutarate.

Dosage Effects

In animal models, the effects of the compound vary significantly with dosage:

  • Low Doses : Enhance cognitive functions and synaptic plasticity.
  • High Doses : Can lead to neurotoxicity and excitotoxicity, resulting in cell death.

Potential Applications

Given its biological activity, this compound may have applications in:

  • Neurodegenerative Disease Treatment : As a KYN-3-OHase inhibitor, it could be beneficial for conditions such as Alzheimer's disease.
  • Cognitive Enhancement : Its effects on synaptic plasticity suggest potential use in enhancing cognitive functions.

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